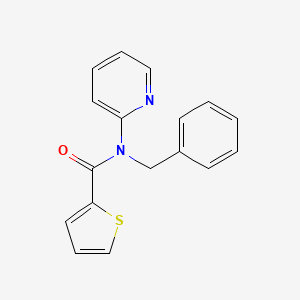

N-苄基-N-(吡啶-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another related synthesis involved the preparation of N-glycosyl-thiophene-2-carboxamides, which were synthesized and assayed for their effects on cell growth . These methods could potentially be adapted for the synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has been determined using X-ray single-crystal diffraction. For example, the crystal structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed dihedral angles between the thiophene ring and the pyridine-4-carboxamide unit . Additionally, the structure of N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide showed dihedral angles between the thiophene, benzamide, and pyridine rings . These analyses provide insights into the geometric configuration that could be expected for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides underwent ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes . This indicates that the carboxamide group can participate in acid-catalyzed reactions, which could be relevant for the chemical behavior of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives are not directly reported. However, the properties of structurally related compounds have been characterized. For example, the cytotoxic activity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes was evaluated against various human cancer cell lines, with significant cytotoxicity observed for some derivatives . The solubility, stability, and reactivity of these compounds can be inferred from their structural analogs, which have been characterized by IR, (1)H NMR, and (13)C NMR spectroscopies . Additionally, the effects of N-glycosyl-thiophene-2-carboxamides on cell growth were studied, indicating that the presence of a carbohydrate residue is crucial for biological activity .

科学研究应用

抑制剂的协同激活物相关精氨酸甲基转移酶 1 (CARM1)

一系列化合物包括 N-苄基-N-(吡啶-2-基)噻吩-2-甲酰胺衍生物被设计为协同激活物相关精氨酸甲基转移酶 1 (CARM1) 的抑制剂,与其他抑制剂相比,噻吩类似物显示出优异的效力 (Allan 等,2009)。

对氮亲核试剂的反应性

噻吩-2-甲酰胺,包括与 N-苄基-N-(吡啶-2-基)噻吩-2-甲酰胺相似的结构,已显示出对各种氮亲核试剂的反应性,从而形成吡唑和嘧啶等衍生物 (Mohareb 等,2004)。

血管内皮生长因子受体 (VEGFR) 抑制剂的合成

开发了一种与 N-苄基-N-(吡啶-2-基)噻吩-2-甲酰胺在结构上相关的化合物的可扩展合成,用作血管内皮生长因子受体 (VEGFR) 抑制剂 (Scott 等,2006)。

尿激肽 II 受体拮抗剂

苯并[b]噻吩-2-甲酰胺衍生物,与 N-苄基-N-(吡啶-2-基)噻吩-2-甲酰胺相关,被合成并评估为有效的尿激肽 II 受体拮抗剂 (Lim 等,2016)。

胆碱酯酶抑制活性

苯并呋喃-2-甲酰胺-N-苄基吡啶衍生物,与 N-苄基-N-(吡啶-2-基)噻吩-2-甲酰胺相关,显示出显着的胆碱酯酶抑制活性 (Abedinifar 等,2018)。

杂环甲酰胺作为潜在抗精神病剂的合成

噻吩-甲酰胺的杂环类似物被制备并评估了其作为抗精神病剂的潜力,展示了有效的体内活性 (Norman 等,1996)。

作用机制

Target of Action

Similar compounds with a thiazole core have been found to interact with a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to a wide range of biological effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Compounds with similar structures have been found to have a wide range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

属性

IUPAC Name |

N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNHLGOIGSJODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3016605.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![methyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3016611.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)